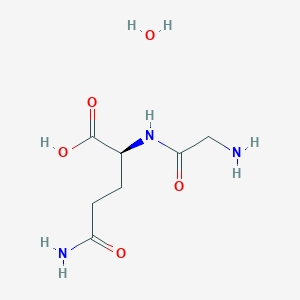

Glycyl-L-glutamine monohydrate

Beschreibung

Historical Context of Dipeptide Research

The journey into understanding molecules like glycyl-L-glutamine monohydrate began in the early 20th century with the pioneering work of scientists like Emil Fischer. His contributions to peptide chemistry, including the synthesis of dipeptides, were instrumental in unraveling the structure of proteins. numberanalytics.com Dipeptides, formed by the linkage of two amino acids via a peptide bond, were recognized as the fundamental building blocks of these complex macromolecules. numberanalytics.comtaylorandfrancis.com This foundational research laid the groundwork for exploring the diverse physiological functions of dipeptides beyond their structural role. Over the decades, significant efforts have been dedicated to developing methods for peptide synthesis, such as the introduction of the benzyloxycarbonyl protecting group in 1932, which was a major advancement. researchpublish.com

Significance within Amino Acid and Peptide Metabolism

This compound plays a crucial role in amino acid and peptide metabolism. It serves as a stable and highly soluble source of glutamine, an amino acid that is vital for numerous metabolic processes but is inherently unstable in solutions. nih.gov When administered, glycyl-L-glutamine is hydrolyzed, breaking down into its constituent amino acids, glycine (B1666218) and glutamine. nih.gov These amino acids are then utilized in various metabolic pathways. Glutamine, in particular, is a key nitrogen transporter and an energy source for many cells, especially rapidly dividing ones. nih.gov Glycine is also essential, contributing to protein synthesis and acting as a neurotransmitter.

The metabolism of infused glycyl-L-glutamine is organ-dependent and influenced by the metabolic state of the individual. In postabsorptive individuals, the splanchnic organs (liver and intestines) are the primary sites of its metabolism. nih.gov However, in a starved state, peripheral organs, including the muscles, play a more significant role in its breakdown. nih.gov The kidneys are the predominant organ for clearing glycyl-L-glutamine from the plasma. nih.gov

Overview of Biological Relevance as a Glutamine-Containing Dipeptide

The biological importance of glycyl-L-glutamine stems largely from its nature as a glutamine-containing dipeptide. Glutamine is the most abundant free amino acid in the body and is considered conditionally essential, meaning that during times of stress or illness, the body's demand for it exceeds its ability to produce it. nih.govjpccr.eunhri.org.tw The instability of free glutamine in aqueous solutions has led to the development and use of more stable glutamine-containing dipeptides like glycyl-L-glutamine and L-alanyl-L-glutamine. nih.govresearchgate.net

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Synthesis and Biogenesis

Precursor Pathways: Elucidation of β-Endorphin Processing

The story of glycyl-L-glutamine's origin begins with a much larger precursor molecule, Pro-opiomelanocortin (POMC). wikipedia.orgbioscientifica.com POMC is a 241-amino acid polypeptide that serves as the common precursor to a multitude of peptide hormones and neuropeptides, including the adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and β-lipotropin (β-LPH). bioscientifica.comjcrpe.org The C-terminal 31 amino acids of β-LPH constitute the sequence of β-endorphin (1-31). nih.gov The subsequent processing of β-endorphin (1-31) ultimately yields the dipeptide glycyl-L-glutamine, which corresponds to the final two amino acids, β-endorphin-(30-31). nih.govnih.gov

Enzymatic Cleavage Mechanisms

The conversion of the large POMC prohormone into its various bioactive derivatives is a multi-step process orchestrated by a series of specific enzymes. wikipedia.orgbioscientifica.com This proteolytic cascade is essential for generating the final, active peptides.

The primary enzymes responsible for POMC processing are the prohormone convertases (PCs), a family of subtilisin-like endoproteases. wikipedia.orgnih.gov The key players in this pathway are Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2). bioscientifica.comnih.govoup.com

Initial Cleavage by PC1/3: PC1/3 initiates the processing by cleaving POMC at specific pairs of basic amino acid residues (e.g., Lys-Arg). nih.gov This action liberates larger peptide fragments, including pro-ACTH and β-lipotropin (β-LPH). oup.com

Further Processing by PC2: In tissues where it is present, PC2 continues the cleavage process. It acts on the products of PC1/3 cleavage, such as ACTH and β-LPH, to produce smaller peptides. The cleavage of β-LPH is a critical step that releases β-endorphin (1-31). nih.govbioscientifica.com

Final Cleavage to Glycyl-L-glutamine: The generation of glycyl-L-glutamine occurs through the final processing steps of β-endorphin (1-31). nih.gov An endopeptidase cleaves β-endorphin (1-31) at the paired lysine (B10760008) residues at positions 28 and 29, producing β-endorphin (1-27). This cleavage is followed by the action of a carboxypeptidase B-like enzyme, which removes the basic residues and releases the C-terminal dipeptide, glycyl-L-glutamine. nih.gov

The table below summarizes the key enzymes involved in the synthesis pathway from POMC to Glycyl-L-glutamine.

| Enzyme | Abbreviation | Function | Precursor(s) | Product(s) |

| Prohormone Convertase 1/3 | PC1/3 | Initial cleavage of the prohormone at basic amino acid pairs. nih.govoup.com | Pro-opiomelanocortin (POMC) | pro-ACTH, β-lipotropin (β-LPH) |

| Prohormone Convertase 2 | PC2 | Further cleavage of intermediate peptides. nih.govoup.combioscientifica.com | β-lipotropin (β-LPH) | β-endorphin (1-31) |

| Endopeptidase | - | Cleavage on the carboxyl side of paired lysine residues. nih.gov | β-endorphin (1-31) | β-endorphin (1-27), Glycyl-L-glutamine |

| Carboxypeptidase B-like enzyme | - | Removal of C-terminal basic residues. nih.gov | Cleavage Intermediates | Glycyl-L-glutamine |

Tissue-Specific Synthesis and Distribution

The synthesis of glycyl-L-glutamine is not ubiquitous throughout the body but is restricted to tissues that express the full enzymatic machinery required to process POMC down to β-endorphin and its subsequent fragments. bioscientifica.comnih.gov The differential expression of PC1/3 and PC2 is a major determinant of which POMC-derived peptides are produced in a given tissue. nih.gov

POMC is primarily synthesized in:

The Pituitary Gland: Specifically in the corticotroph cells of the anterior lobe and the melanotrophs of the intermediate lobe. bioscientifica.com The anterior pituitary largely lacks PC2, and therefore its main products are ACTH and β-LPH, with less extensive processing to smaller peptides. nih.gov In contrast, the intermediate lobe (prominent in fetal humans and rodents) contains PC2 and thus produces a wider array of peptides, including β-endorphin. nih.gov Glycyl-L-glutamine has been successfully isolated from porcine pituitary glands. nih.gov

The Brain: Specifically in a population of neurons within the arcuate nucleus of the hypothalamus. bioscientifica.comfrontiersin.org These neurons express both PC1/3 and PC2, enabling the complete processing of POMC to β-endorphin and, consequently, glycyl-L-glutamine. nih.gov Evidence for the presence of the dipeptide has also been found in the sheep brain stem. nih.gov

The Skin: Keratinocytes and melanocytes in the skin also express POMC and the necessary processing enzymes. nih.govoup.com

The table below details the distribution and primary products of POMC synthesis.

| Tissue | Key Cells | Primary POMC-Derived Products | Gly-L-Gln Synthesis |

| Anterior Pituitary | Corticotrophs | ACTH, β-Lipotropin. nih.gov | Limited |

| Intermediate Pituitary | Melanotrophs | α-MSH, β-endorphin. bioscientifica.comnih.gov | Yes |

| Hypothalamus (Arcuate Nucleus) | POMC Neurons | α-MSH, β-endorphin. bioscientifica.comfrontiersin.org | Yes |

| Skin | Keratinocytes, Melanocytes | α-MSH, ACTH. nih.govoup.com | Yes |

Cellular and Subcellular Localization of Synthetic Processes

The synthesis and processing of POMC and its derivatives, including glycyl-L-glutamine, are confined to the regulated secretory pathway of neuroendocrine cells. bioscientifica.com This pathway ensures that the potent peptides are properly folded, modified, and stored before their release is triggered by a specific stimulus.

The process begins with the synthesis of the POMC polypeptide on ribosomes, followed by its translocation into the endoplasmic reticulum. From there, it moves to the Golgi apparatus. The primary site of proteolytic processing is within the acidic environment of immature and mature dense-core secretory granules, which bud off from the trans-Golgi network. bioscientifica.com The acidic pH of these granules (ranging from 4.5 to 5.5) is optimal for the activity of the prohormone convertases and other processing enzymes. bioscientifica.com The final peptide products, including glycyl-L-glutamine, are stored in these granules until the cell receives a signal to release them. bioscientifica.com

Regulation of Endogenous Production

The endogenous production of glycyl-L-glutamine is tightly controlled at multiple levels, from the transcription of the POMC gene to the activity of the processing enzymes. This regulation ensures that the levels of the various bioactive peptides are appropriate for maintaining physiological homeostasis.

Transcriptional Regulation: The synthesis of the initial POMC precursor is subject to regulation. For instance, in pituitary corticotrophs, the transcription factor TBX19 (also known as TPIT) is essential for POMC gene expression. jcrpe.org

Regulation of Processing: The processing of POMC is known to be incomplete and regulated, which provides a critical control point for the concentration of the final melanocortinergic peptides. oup.com The activity and availability of the prohormone convertases, particularly PC1/3, are key determinants of the extent of POMC processing. oup.com Factors that regulate the synthesis and release of glycyl-L-glutamine itself are still being actively investigated. researchgate.net

Substrate Availability: The synthesis of the dipeptide is ultimately dependent on the availability of its constituent amino acids, glycine (B1666218) and glutamine, within the cell. The synthesis of glutamine itself is a highly regulated process, controlled by the enzyme glutamine synthetase, which is subject to complex allosteric feedback inhibition and covalent modification. nih.govsigmaaldrich.com

Metabolic Fates and Catabolism

Enzymatic Hydrolysis to Constituent Amino Acids

The primary step in the metabolism of Glycyl-L-glutamine is its enzymatic cleavage into glycine (B1666218) and L-glutamine. This hydrolysis is essential for releasing the individual amino acids, making them available for their diverse physiological roles.

Role of Peptidases in Glycyl-L-glutamine Monohydrate Degradation

The breakdown of Glycyl-L-glutamine is carried out by enzymes known as peptidases, or more specifically, dipeptidases. nih.gov These enzymes are responsible for cleaving the peptide bond that links the glycine and L-glutamine residues. Research indicates that this hydrolysis primarily occurs extracellularly, mediated by hydrolases located on cell membranes. nih.gov While plasma does contain hydrolases, their activity against Glycyl-L-glutamine is considered too low to be the main driver of its rapid clearance from the bloodstream in vivo. nih.gov

Studies comparing different glutamine-containing dipeptides have shown that the N-terminal amino acid influences the rate of hydrolysis. For instance, in an in vitro setting using intestinal cells from weaned piglets, Glycyl-L-glutamine was found to be more readily hydrolyzed than L-alanyl-L-glutamine. elewa.org While various peptidases like PepA, PepB, PepD, and PepN are known to be involved in the breakdown of dipeptides, their specific contributions to Glycyl-L-glutamine degradation require further detailed investigation. nih.gov

Implications of Peptidase Affinity on Biological Half-Life

The affinity of peptidases for Glycyl-L-glutamine directly impacts its stability and duration in the body, known as its biological half-life. There is some variation in the reported half-life of this dipeptide. Some studies report a very rapid hydrolysis, with a plasma half-life of less than 10 minutes. nih.gov This rapid clearance makes it an efficient delivery system for glutamine and glycine.

However, other research presents a more nuanced picture. An in vitro study measuring hydrolysis in human plasma reported a much longer half-life of 553 ± 160 minutes for Glycyl-L-glutamine, compared to 46 ± 3 minutes for L-alanyl-L-glutamine. nih.gov This same study observed that despite the slower hydrolysis in plasma, the in vivo clearance of Glycyl-L-glutamine was still rapid, with a clearance rate of 507 ± 14 mL/min, though significantly slower than that of L-alanyl-L-glutamine (1,595 ± 124 mL/min). nih.gov This suggests that peptidases on cell surfaces in various organs are the primary sites of its breakdown. nih.gov

Another study focusing on the degradation kinetics of five different glutamine dipeptides in an aqueous solution found that the degradation rate constant for Glycyl-L-glutamine was the highest, indicating it was the least stable among those tested. nih.gov These differing findings highlight that the biological half-life is context-dependent, influenced by the specific enzymatic environment (plasma vs. cell surface) and the physicochemical conditions.

Table 1: Comparative In Vivo Clearance and In Vitro Plasma Half-Life of Glutamine Dipeptides

| Dipeptide | In Vivo Plasma Clearance (mL/min) | In Vitro Plasma Half-Life (minutes) |

|---|---|---|

| Glycyl-L-glutamine | 507 ± 14 | 553 ± 160 |

| L-alanyl-L-glutamine | 1,595 ± 124 | 46 ± 3 |

Data sourced from a study in healthy male volunteers. nih.gov

Integration of Glycine and L-Glutamine into Downstream Metabolic Pathways

Following the hydrolysis of Glycyl-L-glutamine, the liberated glycine and L-glutamine are transported into cells and integrated into a multitude of metabolic pathways essential for cellular function, growth, and energy production.

L-Glutamine , the most abundant free amino acid in the body, is a versatile molecule. mdpi.com It acts as a crucial nitrogen transporter between tissues and is a primary respiratory fuel for rapidly dividing cells like enterocytes and lymphocytes. drugbank.com A key metabolic fate of glutamine is its conversion to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS). bosterbio.com Glutamate can then be converted to α-ketoglutarate, which enters the Krebs cycle to generate ATP. bosterbio.com Furthermore, glutamine's nitrogen is essential for the synthesis of purines, pyrimidines, and other amino acids. jpccr.eu

Glycine also plays several vital roles. It is a fundamental building block for protein synthesis and acts as a neurotransmitter in the central nervous system. Additionally, glycine is a precursor for the synthesis of other important biomolecules, including creatine, which is vital for energy storage in muscle, and glutathione (B108866), a major cellular antioxidant. cambridge.org Studies have also indicated that glycine can have cytoprotective effects, particularly against ischemic injury. nih.gov

Table 2: Major Metabolic Fates of Glycine and L-Glutamine

| Amino Acid | Key Metabolic Pathways | Major Functions and Products |

|---|---|---|

| L-Glutamine | Krebs Cycle (via α-ketoglutarate) | Energy production (ATP) |

| Nucleotide Synthesis | Precursor for purines and pyrimidines | |

| Gluconeogenesis | Glucose production | |

| Nitrogen Transport | Shuttles nitrogen between organs | |

| Glycine | Protein Synthesis | Building block for proteins |

| Glutathione Synthesis | Production of a key antioxidant | |

| Creatine Synthesis | Energy storage in muscle |

Regulation of this compound Catabolism in various Physiological States

In these catabolic states , glutamine becomes a "conditionally essential" amino acid. jpccr.eucambridge.org There is an increased uptake and utilization of glutamine by the immune system, the gut, and the liver to support immune function, maintain gut barrier integrity, and fuel acute-phase protein synthesis. nih.gov This heightened demand can lead to a significant depletion of glutamine stores, particularly in skeletal muscle, which is a major site of glutamine synthesis. nih.govlsu.edu

The regulation of glutamine metabolism is also under hormonal control. Hormones such as glucocorticoids , which are elevated during stress, can accelerate the release of glutamine from muscle tissue. lsu.edu Other hormones, including thyroid hormones, growth hormone, and insulin, also play a role in modulating the activity of key enzymes involved in glutamine synthesis (glutamine synthetase) and degradation (glutaminase). nih.gov Therefore, the catabolism of Glycyl-L-glutamine, as a precursor to glutamine, is intrinsically linked to these systemic regulatory networks, ensuring that glutamine is supplied to tissues where it is most needed during times of physiological stress.

Cellular Transport and Uptake Mechanisms

Peptide Transporter Systems

The primary route for the cellular uptake of Glycyl-L-glutamine is through peptide transporter systems. These transporters are a family of membrane proteins responsible for the translocation of di- and tripeptides across biological membranes. ebi.ac.uk This transport is an active process, crucial for the absorption of dietary peptides and peptide-like drugs in various tissues. nih.gov

The proton-coupled peptide transporter 1, commonly known as PepT1, plays a pivotal role in the cellular internalization of Glycyl-L-glutamine. nih.gov PepT1 is a low-affinity, high-capacity transporter predominantly found in the brush-border membrane of intestinal epithelial cells. nih.govnih.gov Its function is to absorb di- and tripeptides from the lumen of the small intestine. nih.gov

Research has demonstrated that Glycyl-L-glutamine is a substrate for PepT1. Studies using various cell models, including human intestinal Caco-2 cells, have shown that these cells possess a proton-dependent dipeptide transport carrier that mediates the uptake of such peptides. nih.gov Furthermore, investigations have revealed that the presence of Glycyl-L-glutamine can significantly upregulate the gene expression of PepT1, suggesting a regulatory feedback mechanism where the substrate enhances the expression of its own transporter. nih.govelsevierpure.comresearchgate.netconsensus.app This upregulation was observed in primary cultured chicken intestinal epithelial cells, indicating that the dipeptide itself is a factor in modulating the expression of its transporter gene. nih.govelsevierpure.com

In studies with Xenopus laevis oocytes injected with mRNA from the intestine of the Antarctic teleost Chionodraco hamatus, the transport of other peptides was inhibited by an excess of Glycyl-L-glutamine, further confirming that it competes for the same PepT1-type transport system. nih.gov

The transport of the dipeptide Glycyl-L-glutamine is mechanistically distinct from the transport of its constituent free amino acids, glycine (B1666218) and L-glutamine. While free amino acids are taken up by a variety of sodium-dependent and -independent amino acid transporters, Glycyl-L-glutamine utilizes the peptide transport system. nih.govphysiology.org

A key difference is the lack of competition for uptake. The transport of peptide-bound glutamine, as in Glycyl-L-glutamine, is not inhibited by the presence of free amino acids in the extracellular environment. nih.gov Conversely, the transport of free glutamine can be a competitive process, influenced by the concentrations of other amino acids vying for the same carrier molecules. nih.gov

Studies have shown that the assimilation of glutamine-dipeptides in the human intestine occurs predominantly through the absorption of the intact dipeptide, rather than through hydrolysis in the lumen followed by the uptake of free amino acids. nih.gov In fact, the rate of disappearance of Glycyl-L-glutamine from intestinal perfusion solutions was found to be greater than that of alanylglutamine, despite the latter being hydrolyzed more rapidly by the mucosal brush border membrane. nih.gov This highlights the efficiency of the peptide transport system.

Table 1: Comparison of Dipeptide vs. Free Amino Acid Transport

| Feature | Dipeptide Transport (e.g., Glycyl-L-glutamine via PepT1) | Free Amino Acid Transport (e.g., Glutamine) |

|---|---|---|

| Primary Transporter | Peptide Transporter 1 (PepT1) | Various Na+-dependent and -independent amino acid transporters (e.g., SN1) |

| Driving Force | Proton (H+) gradient nih.gov | Primarily Sodium (Na+) gradient and/or other amino acid gradients physiology.orgnih.gov |

| Energy Dependence | Active, energy-dependent nih.govnih.gov | Active, energy-dependent nih.gov |

| Inhibition by Free Amino Acids | No nih.gov | Yes, competitive inhibition by other amino acids nih.gov |

| Primary Absorption Form | Intact dipeptide nih.gov | Individual amino acid |

Energy Dependence of Transport Processes

The transport of Glycyl-L-glutamine via peptide transporters is an active process that requires metabolic energy. nih.govcqvip.com This energy dependence has been demonstrated in studies using the human intestinal Caco-2 cell line. nih.gov The transport is not directly coupled to the hydrolysis of ATP but rather relies on the electrochemical potential difference of protons across the cell membrane. nih.govnih.gov

This mechanism is known as secondary active transport. The PepT1 transporter couples the inward movement of the dipeptide to the inward movement of protons (H+) down their electrochemical gradient. nih.govnih.gov This proton gradient is maintained by a separate, primary active transport process, the Na+/H+ exchanger on the apical membrane and the Na+/K+-ATPase on the basolateral membrane, which actively pumps Na+ out of the cell, consuming ATP in the process. Therefore, the uptake of Glycyl-L-glutamine is indirectly dependent on ATP.

Influence of Extracellular and Intracellular Gradients on Transport Kinetics

The kinetics of Glycyl-L-glutamine transport are significantly influenced by both extracellular and intracellular ionic and substrate gradients.

The primary driving force for PepT1-mediated transport is the proton gradient across the apical membrane of epithelial cells. nih.gov An acidic environment in the extracellular space (a higher concentration of H+) stimulates the uptake of the dipeptide. nih.gov This is because the transporter functions as a symporter, moving both protons and the dipeptide in the same direction into the cell. nih.gov

The transport process also exhibits saturable kinetics, meaning that the rate of transport increases with the concentration of Glycyl-L-glutamine until the transporters become saturated. At this point, the transport rate reaches its maximum velocity (Vmax). The affinity of the transporter for the dipeptide is represented by the Michaelis constant (Km). nih.gov Studies on similar dipeptides in Caco-2 cells have determined Km values, indicating a specific binding affinity between the substrate and the transporter. nih.gov

Physiological and Biochemical Functions

Neurophysiological Roles

Glycyl-L-glutamine plays a crucial role in the central nervous system, acting as a signaling molecule and modulator of various neuronal processes. Its functions range from neurotransmission to influencing the effects of opioids and promoting neuronal health.

Function as a Neuropeptide and Neurotransmitter

Glycyl-L-glutamine is an endogenous dipeptide that is synthesized from the post-translational processing of β-endorphin. dtic.milresearchgate.net Specifically, it is the carboxy-terminal dipeptide of β-endorphin(1-31). nih.gov Research has provided evidence for its role as a neurotransmitter in the brain and as a circulating hormone in the periphery. dtic.milresearchgate.net

The synthesis of Glycyl-L-glutamine involves the enzymatic cleavage of β-endorphin. nih.gov This process begins with the cleavage of the prohormone proopiomelanocortin to generate β-endorphin(1-31). nih.gov Further cleavage by an endopeptidase and a carboxypeptidase B-like enzyme can produce β-endorphin(1-27) and β-endorphin(1-26), releasing the C-terminal dipeptide, Glycyl-L-glutamine. nih.gov This dipeptide has been isolated from porcine pituitary and has been identified in the sheep brain stem, supporting its role as a neuropeptide. nih.gov As a stable, glutamine-containing neuropeptide, it is considered more active than free glutamine. medchemexpress.com

Modulation of Opiate Actions, particularly β-Endorphin-Induced Responses

A significant aspect of Glycyl-L-glutamine's function is its ability to modulate the actions of opiates, most notably β-endorphin and morphine. dtic.milresearchgate.net It is considered an endogenous antagonist of β-endorphin(1-31) in several systems. medchemexpress.com

Research has demonstrated that Glycyl-L-glutamine can inhibit the cardiovascular and respiratory depression induced by morphine and β-endorphin, without affecting opioid-induced analgesia. nih.gov This selective antagonism suggests a distinct mechanism of action that does not interfere with the pain-relieving effects of opioids. physiology.org Furthermore, it has been shown to block the hyperthermic response to α-MSH, another peptide derived from proopiomelanocortin. dtic.mil The dipeptide's ability to modulate opiate effects is dose-dependent and has been observed in various experimental models. medchemexpress.com For instance, it dose-dependently inhibits β-endorphin-induced hypotension in anesthetized rats. medchemexpress.com

Impact on Neuronal Firing Frequencies

Studies have shown that Glycyl-L-glutamine has an inhibitory effect on neuronal activity. nih.gov When applied ionophoretically to brain stem neurons in rats, the dipeptide was observed to inhibit cell firing. nih.gov This inhibitory action is consistent with its role as a neuromodulator that can dampen neuronal excitability. The precise mechanisms underlying this inhibition of neuronal firing are still under investigation, but it is clear that Glycyl-L-glutamine does not interact with opioid or glycine (B1666218) receptors to produce this effect. physiology.org

Neurotrophic Effects and Cholinesterase Maintenance

Glycyl-L-glutamine exhibits neurotrophic properties, particularly in the maintenance of cholinesterase enzymes. nih.govnih.gov It has been shown to oppose the decrease in acetylcholinesterase and butyrylcholinesterase levels in the superior cervical ganglion of cats following preganglionic denervation. nih.govnih.gov

Initially, it was thought that a metabolite of Glycyl-L-glutamine was the active neurotrophic factor. nih.gov However, further research suggests that Glycyl-L-glutamine itself, after potentially combining with a plasma component, can penetrate ganglion cells to exert its neurotrophic effects. nih.gov In vitro studies have shown that Glycyl-L-glutamine can increase the A12 and G4 forms of acetylcholinesterase in cultured embryonic rat skeletal muscle. nih.gov Subsequent in vivo experiments demonstrated that infusion of plasma-treated Glycyl-L-glutamine enhanced the monomeric G1 and tetrameric G4 forms of acetylcholinesterase in the denervated superior cervical ganglion. pnas.org It is proposed that the dipeptide may act at a stage prior to the aggregation of the G1 form into higher polymers, possibly by regulating the transcription of the DNA for acetylcholinesterase. pnas.org

Inhibition of Drug-Induced Conditioned Place Preference, Tolerance, and Withdrawal

Glycyl-L-glutamine has been found to inhibit the rewarding effects and subsequent negative consequences of addictive drugs like morphine and nicotine (B1678760). nih.govnih.gov

In studies with morphine, pretreatment with Glycyl-L-glutamine significantly inhibited the acquisition of conditioned place preference, a measure of the drug's rewarding effects. nih.gov It also blocked the expression of an already established morphine place preference. nih.gov Importantly, this effect was specific to the drug-induced reward, as it did not interfere with the conditioned place preference for palatable food. nih.gov Furthermore, Glycyl-L-glutamine delayed the onset of morphine tolerance and partially reversed pre-existing tolerance. nih.gov It also inhibited the development of morphine dependence and suppressed withdrawal symptoms. nih.gov The mechanism for this appears to be the inhibition of morphine-induced dopamine (B1211576) release in the nucleus accumbens. nih.gov

Similar inhibitory effects have been observed with nicotine. nih.gov Glycyl-L-glutamine was shown to inhibit both the acquisition and expression of nicotine-induced conditioned place preference. nih.gov It also blocked the acquisition of place aversion associated with nicotine withdrawal. nih.gov These findings suggest that Glycyl-L-glutamine may have therapeutic potential in addressing addiction to various substances.

Immunological and Inflammatory Modulation

Beyond its neurophysiological roles, Glycyl-L-glutamine also exerts significant effects on the immune system and inflammatory processes. nih.govrsc.org

Research indicates that Glycyl-L-glutamine can produce a dose-dependent bidirectional modulation of immune function. nih.gov At very low concentrations (10-12 M), it enhanced the response of human lymphocytes to phytohemagglutinin-induced blastogenesis, suggesting an immunostimulatory effect. nih.gov However, at higher doses (10-7 M), it consistently produced immunosuppression. nih.gov In suppressor cell induction assays, Glycyl-L-glutamine caused a dose-dependent inhibition of suppressor activity. nih.gov

In the context of intestinal health, dietary supplementation with Glycyl-L-glutamine has been shown to ameliorate intestinal integrity, inflammatory responses, and oxidative stress in piglets challenged with lipopolysaccharide (LPS). rsc.org The supplementation improved the gut microbiota, leading to an increase in beneficial bacteria and short-chain fatty acids. rsc.org This resulted in reduced inflammation and damage to the intestinal lining. rsc.org

The immunomodulatory effects of glutamine and its derivatives are linked to their role in supporting the proliferation and function of immune cells like lymphocytes. drugbank.com Glutamine is a crucial fuel source for these cells and is involved in the production of cytokines and the maintenance of the gut's mucosal integrity. drugbank.com Glycyl-L-glutamine, as a stable form of glutamine, can effectively deliver this essential amino acid to immune cells, thereby modulating their activity. oup.com

Regulation of Immune Cell Function and Proliferation

Glycyl-L-glutamine plays a significant role in the function and proliferation of various immune cells. As a precursor to glutamine, it provides an essential fuel source for rapidly dividing cells, including lymphocytes. nih.gov

In vitro studies have demonstrated that glycyl-L-glutamine can enhance the proliferation of lymphocytes. For instance, in studies involving lymphocytes from AIDS patients, supplementation with glycyl-L-glutamine led to enhanced proliferation, suggesting a potential role in improving immunity in immunocompromised individuals. nih.gov Similarly, it has been shown to stimulate the proliferation of peripheral blood T and B lymphocytes. nih.gov However, in children with solid tumors, in vitro tests did not show a significant difference in lymphocyte proliferation with either glutamine or glycyl-L-glutamine supplementation. researchgate.net

Research has also indicated that glycyl-L-glutamine may have neuroimmune regulatory effects on T lymphocytes by enhancing the expression of the c-myc oncogene, which is involved in cell proliferation. researchgate.netdtic.mil

Table 1: Effects of Glycyl-L-glutamine on Immune Cell Proliferation

| Cell Type | Effect of Glycyl-L-glutamine | Study Context |

|---|---|---|

| Lymphocytes | Enhanced proliferation | In vitro studies with cells from AIDS patients nih.gov |

| T and B Lymphocytes | Increased proliferation | In vitro studies nih.gov |

| Lymphocytes | No significant difference in proliferation | In vitro studies with cells from children with solid tumors researchgate.net |

| T Lymphocytes | Enhanced c-myc oncogene expression | Neuroimmune regulatory effects researchgate.netdtic.mil |

Influence on Cytokine Production and Phagocytic Activity

Glycyl-L-glutamine, by supplying glutamine, can modulate the production of cytokines, which are key signaling molecules in the immune system. Studies have shown that glutamine can reduce the production of pro-inflammatory cytokines. For example, in human intestinal mucosa, glutamine has been found to decrease the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). researchgate.net In piglets challenged with lipopolysaccharide (LPS), dietary supplementation with glycyl-L-glutamine increased the anti-inflammatory cytokine interleukin-10 (IL-10). rsc.org

Glutamine is also crucial for the phagocytic activities of macrophages and the bacterial killing functions of neutrophils. nih.gov Neutrophils, which are voracious consumers of glutamine, utilize it for various metabolic processes essential for their function. nih.gov

Impact on Oxidative Stress Pathways

Glycyl-L-glutamine plays a vital role in mitigating oxidative stress through several mechanisms. A primary mechanism is its role as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net Glutathione is critical for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. researchgate.netresearchgate.net

Dietary supplementation with glycyl-L-glutamine has been shown to improve the oxidative status in animal models. In LPS-challenged piglets, it increased the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. rsc.org It also showed signs of better antioxidant protection in neonatal calves. oup.com

Furthermore, glutamine metabolism is linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key transcriptional regulator that controls the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov The activation of the Nrf2 pathway can enhance the cellular antioxidant response, and glutamine metabolism can support this by providing precursors for anabolic pathways. nih.gov

Table 2: Impact of Glycyl-L-glutamine on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of Glycyl-L-glutamine Supplementation | Mechanism |

|---|---|---|

| Glutathione (GSH) | Increases synthesis | Acts as a precursor researchgate.net |

| Superoxide Dismutase (SOD) | Increases activity | Enhances antioxidant defense rsc.org |

| Malondialdehyde (MDA) | Decreases levels | Reduces lipid peroxidation rsc.org |

| Reactive Oxygen Species (ROS) | Reduces accumulation | Mediated by glutathione restoration nih.gov |

Relationship with Gut-Associated Lymphoid Tissue (GALT)

The gut-associated lymphoid tissue (GALT) is a critical component of the mucosal immune system. Glycyl-L-glutamine has been shown to be important for maintaining the integrity and function of GALT.

In studies involving total parenteral nutrition (TPN), which can lead to GALT atrophy, supplementation with glycyl-L-glutamine was found to be as effective as L-glutamine in preserving the lymphocyte populations in Peyer's patches, the intraepithelial layer, and the lamina propria. oup.com This preservation of GALT is crucial for maintaining mucosal immunity. oup.com

Gastrointestinal Tract Health and Barrier Function

Glycyl-L-glutamine significantly contributes to the health of the gastrointestinal tract, primarily by influencing the gut microbiota and maintaining the integrity of the intestinal barrier.

Regulation of Intestinal Flora and Microbiota Composition

Dietary supplementation with glycyl-L-glutamine has been shown to beneficially alter the composition of the gut microbiota. In weaned piglets, it has been observed to regulate the intestinal flora. researchgate.net Studies on LPS-challenged piglets demonstrated that glycyl-L-glutamine supplementation improved gut microbiota dysbiosis by enriching beneficial bacteria. rsc.org Specifically, it increased the abundance of obligate anaerobes and short-chain fatty acid (SCFA)-producing bacteria such as Clostridium, Lachnospira, and Roseburia. rsc.org In neonatal calves, glycyl-L-glutamine supplementation led to a more diverse and stable gut microbiota with an increased abundance of beneficial taxa like Fournierella and Erysipelatoclostridium. oup.com

Alleviation of Intestinal Barrier Damage

Glycyl-L-glutamine plays a crucial role in preserving the intestinal barrier, which is essential for preventing the translocation of harmful substances from the gut into the bloodstream. researchgate.netrsc.org In various models of intestinal injury, supplementation with this dipeptide has demonstrated protective effects.

In rats that underwent liver transplantation, enteral supplementation with glycyl-L-glutamine improved intestinal barrier function by increasing intestinal mucosal protein content and secretory immunoglobulin A (sIgA) levels, while also decreasing bacterial translocation. rsc.org In weaned piglets, glycyl-L-glutamine was found to alleviate intestinal barrier damage by regulating the intestinal flora. researchgate.net Furthermore, in LPS-challenged piglets, dietary glycyl-L-glutamine supplementation ameliorated intestinal integrity by increasing the expression of tight junction proteins. rsc.org Studies in neonatal calves also showed that glycyl-L-glutamine helped strengthen the gut's protective barrier by increasing certain gut cell proteins. oup.com

Enhancement of Intestinal Barrier Integrity

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Glycyl-L-glutamine has been shown to play a significant role in preserving and enhancing this barrier.

Under stressful conditions such as trauma, sepsis, or after major surgery, the body's consumption of glutamine can exceed its production, making it a "conditionally essential" amino acid. accurateclinic.com Glutamine is a primary fuel source for enterocytes, the cells lining the intestine, and is vital for their proliferation, repair, and the maintenance of gut barrier function. accurateclinic.commdpi.com Depletion of glutamine can lead to villus atrophy, a decrease in the expression of tight junction proteins that seal the space between epithelial cells, and consequently, an increase in intestinal permeability. nih.gov

Studies have demonstrated that supplementation with glutamine, often in the stable dipeptide form of glycyl-L-glutamine, can ameliorate these effects. For instance, in a study involving rats undergoing liver transplantation, enteral supplementation with Glycyl-L-glutamine was found to improve intestinal barrier function. nih.gov Compared to a control group, the Glycyl-L-glutamine group showed increased intestinal mucosal protein, improved mucosal microvilli, and decreased levels of portal plasma endotoxin (B1171834) and bacterial translocation. nih.gov This suggests a direct effect on the structural and functional integrity of the gut lining.

Furthermore, research in animal models has shown that glycyl-glutamine can alleviate intestinal barrier damage by modulating the intestinal flora. mdpi.com The mechanism of action involves the regulation of tight junction proteins, mucin secretion, and inflammatory responses within the gut. mdpi.com By supporting the health and function of intestinal cells, Glycyl-L-glutamine helps to maintain a robust barrier against luminal toxins and pathogens. nih.gov

Table 1: Effects of Glycyl-L-glutamine on Intestinal Barrier Function in a Rat Liver Transplant Model

| Parameter | Control Group (Alanine) | Glycyl-L-glutamine Group | Outcome with Glycyl-L-glutamine |

| Intestinal Mucosal Protein | Decreased post-op | Increased post-op | Enhanced mucosal integrity |

| Mucosal Ultrastructure | Damaged microvilli | Improved microvilli | Better absorptive surface |

| Portal Plasma Endotoxin | Elevated post-op | Lowered post-op | Reduced endotoxin leakage |

| Bacterial Translocation | Increased post-op | Decreased post-op | Less bacterial movement to bloodstream |

Data adapted from a study on enteral supplementation with Glycyl-L-glutamine in rats after liver transplantation. nih.gov

Cardiovascular System Impact

Glycyl-L-glutamine monohydrate exerts several beneficial effects on the cardiovascular system, ranging from protection against ischemic events to modulation of vascular function.

Protection Against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to a tissue after a period of ischemia, or lack of oxygen, leading to inflammation and oxidative damage. Studies have shown that glycyl-L-glutamine can protect the heart against this type of injury. nih.govresearchgate.net In isolated and perfused rat hearts, the presence of glycyl-L-glutamine significantly improved the post-ischemic rate pressure product (a measure of cardiac work) and decreased reperfusion damage in both young and middle-aged hearts. nih.govresearchgate.net It also delayed the onset of ischemic contracture and protected against the rise in lactate (B86563) during ischemia. nih.govresearchgate.net The protective effects are attributed to both the glycine and glutamine components of the dipeptide, which have been individually implicated in myocardial protection. nih.govresearchgate.netnih.gov

Enhancement of Cardiocyte Energy Metabolism and ATP Synthesis

The heart has high energy demands, and maintaining adequate levels of adenosine (B11128) triphosphate (ATP) is critical for its function. Glycyl-L-glutamine has been shown to improve cardiocyte energy metabolism and promote ATP synthesis. nih.gov In a study on rats with severe burn injuries, supplementation with glycyl-glutamine dipeptide led to increased myocardial ATP and glutathione content. nih.gov This improvement in energy metabolism is linked to the fact that glutamine is a key substrate for energy production in cardiac myocytes. nih.gov By providing a readily available source of glutamine and glycine, the dipeptide supports the energy needs of the heart, particularly under stressful conditions. nih.gov

Modulation of Nitric Oxide Synthesis

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, involved in vasodilation and the regulation of blood pressure. The synthesis of NO can be influenced by amino acids. Some research suggests that L-glutamine can inhibit the synthesis of nitric oxide from L-arginine in bovine venular endothelial cells. nih.gov This inhibition was observed in the presence and absence of vasodilators and was not due to an effect on L-arginine uptake or the activity of endothelial NO synthase. nih.gov Conversely, other studies indicate that glutamine synthesis itself can be modulated by nitric oxide. nih.gov In cultured astrocytes, an increase in nitric oxide levels was shown to decrease glutamine synthesis. nih.gov This complex interplay suggests a regulatory feedback loop between glutamine and nitric oxide.

Influence on Vascular Endothelial Cell Function

Vascular endothelial cells, which line the interior surface of blood vessels, play a crucial role in cardiovascular health. Glutamine is important for the function of these cells. It has been shown to fuel the proliferation of endothelial cells. embopress.org Furthermore, glutamine can promote the repair of vascular endothelial function by downregulating inflammatory responses, inhibiting oxidative stress, and improving mitochondrial function. nih.gov A study supplementing older adults with a combination of HMB (a metabolite of leucine), glutamine, and arginine found a positive impact on vascular endothelial function, as measured by increased flow-mediated dilation. farmaimpresa.com This suggests that providing these amino acids can improve endothelium-dependent vasodilation. farmaimpresa.com

Table 2: Summary of Cardiovascular Effects of Glycyl-L-glutamine

| Cardiovascular Aspect | Effect of Glycyl-L-glutamine | Research Finding |

| Ischemia-Reperfusion Injury | Protective | Improved post-ischemic cardiac function and reduced damage in rat hearts. nih.govresearchgate.net |

| Cardiocyte Energy Metabolism | Enhancement | Increased myocardial ATP and glutathione synthesis in rats with burn injuries. nih.gov |

| Myocardial Preservation | Supportive | Reduced myocardial damage and improved cardiac contractile function. nih.gov |

| Nitric Oxide Synthesis | Modulatory | L-glutamine can inhibit NO synthesis in endothelial cells. nih.gov |

| Vascular Endothelial Function | Improvement | Promotes endothelial cell proliferation and can improve vasodilation. embopress.orgfarmaimpresa.com |

Cell Growth and Metabolism in Cellular Models

Glycyl-L-glutamine serves as an effective and stable source of L-glutamine for cells in culture. medchemexpress.com L-glutamine is a crucial amino acid for the proliferation of many mammalian and insect cells in vitro, acting as a primary energy and carbon source. huankaigroup.comrndsystems.com It is involved in the synthesis of proteins and nucleic acids, which are vital for cell growth and division. thermofisher.com In cellular metabolism, L-glutamine is converted to glutamate (B1630785), which then enters the Krebs cycle to produce ATP, providing energy for the cell. huankaigroup.com However, free L-glutamine is unstable in liquid media and can degrade into ammonia (B1221849) and pyroglutamate (B8496135), which can be toxic to cells. sigmaaldrich.comevonik.com Glycyl-L-glutamine, a dipeptide of glycine and L-glutamine, offers a more stable alternative, resisting degradation and providing a controlled release of L-glutamine to the cells. medchemexpress.comevonik.com

In various cell culture systems, glycyl-L-glutamine has been shown to be effectively utilized by cells. For instance, in cultured embryonic rat skeletal muscle, glycyl-L-glutamine was found to increase the levels of certain forms of acetylcholinesterase, a key enzyme in neurotransmission. nih.gov Similarly, in cultured cat superior cervical ganglia, it was observed to maintain acetylcholinesterase levels. nih.gov This indicates that the dipeptide is hydrolyzed by the cells, releasing L-glutamine which then participates in cellular metabolic pathways.

The metabolic effects of glycyl-L-glutamine are largely comparable to those of free L-glutamine, but with the added benefit of stability. This stability prevents the accumulation of toxic byproducts and ensures a consistent supply of L-glutamine, which can lead to improved cell viability and growth in long-term cultures.

The primary advantage of using glycyl-L-glutamine over free L-glutamine in cell culture is its superior stability. medchemexpress.comsigmaaldrich.com Free L-glutamine in liquid media is prone to spontaneous degradation, a process that is accelerated by factors such as pH, temperature, and the presence of certain ions. sigmaaldrich.com This degradation not only reduces the availability of this essential amino acid for the cells but also leads to the accumulation of ammonia, which can inhibit cell growth and affect cellular processes. sigmaaldrich.comevonik.com

Glycyl-L-glutamine, being a dipeptide, is significantly more stable in aqueous solutions and during heat sterilization processes like autoclaving. medchemexpress.com This stability ensures a consistent and reliable source of glutamine for the cells throughout the culture period. Cells can take up the dipeptide and then intracellularly cleave it to release L-glutamine and glycine. This controlled release mechanism can be beneficial for maintaining optimal intracellular glutamine levels without the risk of toxicity from high concentrations of ammonia.

Several studies have demonstrated the benefits of using glutamine dipeptides like glycyl-L-glutamine for cell proliferation. For example, in porcine enterocytes, while L-alanyl-L-glutamine showed similar effects to free L-glutamine on cell proliferation, glycyl-L-glutamine was reported in another study to improve cell proliferation in jejunal tissues of weaned piglets. ucdavis.edu The use of glutamine dipeptides has been shown to result in healthier and longer-lasting cell cultures. evonik.com

| Parameter | Free L-Glutamine | Glycyl-L-glutamine | Reference |

|---|---|---|---|

| Stability in Culture Media | Unstable, degrades to ammonia | Stable, resists degradation | medchemexpress.comsigmaaldrich.com |

| Cell Viability | Can be reduced by ammonia toxicity | Generally improved due to reduced toxicity | ucdavis.edu |

| Cell Proliferation | Supports proliferation | Supports and can enhance proliferation | ucdavis.edu |

The use of glycyl-L-glutamine as a substitute for L-glutamine in embryo culture media has shown promising results in improving developmental outcomes. L-glutamine is a critical component of embryo culture media, supporting oocyte maturation and early embryo development. usc.gal However, its instability in solution can lead to the production of ammonia, which is toxic to embryos. nih.gov

Studies have shown that replacing L-glutamine with the more stable dipeptide, glycyl-L-glutamine, can enhance in vitro embryo development. In bovine parthenogenetic and in vitro fertilization (IVF) embryos, the use of glycyl-L-glutamine resulted in a significant increase in cleavage rates and the number of blastocysts formed. usc.gal Furthermore, it was associated with reduced blastocyst apoptosis and lower levels of reactive oxygen species (ROS), indicating improved embryo quality. usc.gal

In mouse preimplantation embryos, while glycyl-L-glutamine did not affect the rate of blastocyst formation, it did stimulate the onset of hatching and significantly increased the number of inner cell mass and trophectoderm cells. nih.govresearchgate.net These findings suggest that glycyl-L-glutamine can provide a more stable and beneficial environment for embryonic development in vitro compared to free L-glutamine. nih.govresearchgate.net

| Parameter | L-Glutamine | Glycyl-L-glutamine | Reference |

|---|---|---|---|

| Cleavage Rate | 72.61% (Parthenogenetic), 83.79% (IVF) | 87.24% (Parthenogenetic), 89.33% (IVF) | usc.gal |

| Blastocyst Number | 18.07% (Parthenogenetic), 27.29% (IVF) | 24.98% (Parthenogenetic), 33.53% (IVF) | usc.gal |

| Blastocyst Apoptosis | 6.65% (Parthenogenetic), 6.23% (IVF) | 3.72% (Parthenogenetic), 2.53% (IVF) | usc.gal |

Muscle Metabolism and Protein Homeostasis

Glutamine plays a significant role in muscle protein metabolism, and its supplementation, including in the form of glycyl-L-glutamine, has been investigated for its effects on protein synthesis and degradation. Studies suggest that glutamine can stimulate protein synthesis and inhibit protein degradation in muscle cells. tmu.edu.tw

In a study on rats with ethanol-induced liver damage, glutamine supplementation was found to elevate the level of a protein synthesis marker (p70S6K) in muscle. tmu.edu.tw This suggests that glutamine can promote muscle protein synthesis, particularly in catabolic states. Another study on porcine enterocytes showed that while L-alanyl-L-glutamine had no significant effect on protein turnover compared to free glutamine, glycyl-L-glutamine treatment led to reduced protein synthesis and increased protein degradation. ucdavis.edu However, it is important to note that this study was conducted on intestinal cells, and the effects on muscle cells may differ.

The mechanism by which glutamine influences protein homeostasis is complex and involves various signaling pathways. It has been proposed that glutamine can influence the expression of genes involved in protein turnover. For instance, in enterocytes, glutamine has been shown to reduce the expression of ubiquitin, a key component of the protein degradation pathway. nih.gov

In a clinical study involving patients undergoing elective abdominal surgery, total parenteral nutrition supplemented with glycyl-L-glutamine for three days post-surgery was shown to maintain free glutamine levels in skeletal muscle. nih.gov In contrast, the control group receiving a conventional amino acid solution experienced a significant decrease in muscle glutamine on days 3 and 10 post-operation. nih.gov However, once the glycyl-L-glutamine supplementation was discontinued, the muscle glutamine concentration in the treatment group also dropped, despite a normal dietary intake. nih.gov This suggests that while glycyl-L-glutamine is effective at acutely preserving intramuscular glutamine stores during periods of stress, its effects may not be sustained long-term without continued supplementation.

Interactions with Other Biological Molecules and Signaling Pathways

This compound, a dipeptide composed of glycine and L-glutamine, engages in several critical interactions with biological molecules and signaling pathways. Its influence extends to cellular growth regulation, stress response mechanisms, and the complex processes of glycation.

Modulation of mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. Glycyl-L-glutamine and its constituent amino acid, L-glutamine, have been shown to modulate the mTOR signaling pathway. Research indicates that the dipeptide glycyl-L-glutamine significantly upregulates the mTOR signaling pathway. consensus.app This is consistent with findings that L-glutamine itself promotes mTOR signaling, and substituting glutamine with stable dipeptides like glycyl-L-glutamine can effectively stimulate development in certain cellular models. cambridge.orgnih.gov

The transport of the dipeptide into the cell is also linked to this pathway. The peptide transporter PEPT2, which is responsible for the uptake of dipeptides such as glycyl-L-glutamine, is itself modulated by mTOR signaling. nih.gov The activation of mTOR by amino acids is a key cellular mechanism for sensing nutrient availability. cambridge.org The L-glutamine component of the dipeptide is known to be a key substrate for numerous biosynthetic pathways, and its availability, signaled in part through mTOR, is vital for cellular integrity and function. nih.gov

Interaction with Heat Shock Proteins and Glutathione Synthesis

Glycyl-L-glutamine plays a significant role as a precursor in the synthesis of glutathione (GSH), a primary endogenous antioxidant. smolecule.comscispace.com The synthesis of GSH, a tripeptide made of glutamate, cysteine, and glycine, depends on the availability of these precursor amino acids. nih.govnih.gov Glycyl-L-glutamine serves as a source for two of these components: glycine and L-glutamine, which is readily converted to glutamate in the body. nih.govnih.gov The glutamate derived from glutamine is an essential substrate for the synthesis of glutathione. nih.gov

This dipeptide also interacts with cellular stress-response pathways involving Heat Shock Proteins (HSPs). During periods of metabolic stress, the demand for glutamine increases to support the synthesis of protective molecules, including HSPs and glutathione. scispace.com Glutamine availability is directly linked to the expression of HSPs; for instance, glutamine supplementation can increase the gene expression of HSP70, a key stress-response protein. mdpi.com Studies in rats have shown that oral supplementation with dipeptide forms of glutamine can improve the liver's glutamine-glutathione axis and modulate the Heat Shock Factor 1 (HSF-1) pathway, which is critical for initiating the production of HSPs. science.gov

Table 1: Effect of Glutamine Dipeptide Supplementation on Liver Glutathione Levels in Endurance-Trained Rats This table presents findings from a study on the effects of oral supplementation with dipeptide forms of L-glutamine on the liver's antioxidant capacity in endurance-trained rats.

| Supplement Group | Change in Liver Glutathione (GSH) Level | Reference |

|---|

Potential Links to Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are complex compounds formed through non-enzymatic reactions between sugars and proteins or lipids. karger.com Research has demonstrated a direct link between Glycyl-L-glutamine and the initial stages of this process, known as the Maillard reaction.

Specifically, studies have successfully prepared and characterized the Amadori compound derived from the reaction of glucose with Glycyl-L-glutamine (Gly-Gln-ARP). bohrium.comacs.orgresearchgate.net Amadori compounds are recognized as key, early-stage intermediates in the pathway that leads to the formation of AGEs. bohrium.com The formation of this Gly-Gln-ARP demonstrates that the dipeptide can act as a substrate in glycation reactions.

Further investigations have explored the consequences of this interaction. The thermal degradation of the Glycyl-L-glutamine Amadori compound has been studied, revealing that it can break down to form various secondary products. acs.orgresearchgate.net The conditions of this thermal processing, such as temperature, significantly influence the types of molecules formed. For instance, heating at 120°C promoted the formation of pyrazines, a class of flavor compounds, from the Gly-Gln-ARP. acs.org Other research has used fluorescence intensity to track the progression of the Maillard reaction in a system containing Glycyl-L-glutamine and glucose, observing browning as an indicator of the formation of later-stage products. researchgate.net

Table 2: Formation of Pyrazines from Thermal Degradation of Glycyl-L-glutamine Amadori Compound (Gly-Gln-ARP) This table shows the concentration of pyrazines formed when Gly-Gln-ARP was heated to 120°C with the addition of different exogenous amino acids, demonstrating how the glycation product can lead to the formation of other compounds.

| Exogenous Amino Acid Added | Resulting Pyrazine Concentration (μg/L) | Reference |

|---|---|---|

| Glutamic acid (Glu) | 457 ± 6.26 | acs.org |

| Lysine (B10760008) (Lys) | 563 ± 65.5 | acs.org |

| Histidine (His) | 411 ± 59.2 | acs.org |

Methodologies in Glycyl L Glutamine Monohydrate Research

In vitro Studies

In vitro research on Glycyl-L-glutamine monohydrate employs a range of sophisticated techniques to elucidate its effects at the cellular and molecular level. These studies are fundamental to understanding its stability, bioavailability, and mechanism of action before moving into more complex biological systems.

Cell Culture Models and Media Supplementation

Glycyl-L-glutamine is widely utilized as a stable source of L-glutamine in cell culture media. frontiersin.orgsigmaaldrich.com Free L-glutamine is notoriously unstable in liquid media, degrading into pyroglutamate (B8496135) and ammonia (B1221849), the latter of which can be toxic to cells. frontiersin.org The dipeptide form, Glycyl-L-glutamine, offers enhanced stability, ensuring a consistent and sustained supply of glutamine to cultured cells. frontiersin.org This is particularly crucial for biomanufacturing, tissue engineering, and the culture of sensitive cell types like hybridoma and Chinese Hamster Ovary (CHO) cells. frontiersin.orgsigmaaldrich.com

Specific cell models used in this research include:

Mammalian cell lines: CHO cells are a common model for biopharmaceutical production, and studies have shown that using Glycyl-L-glutamine can lead to reduced lactate (B86563) accumulation. frontiersin.org

Lymphocytes: The influence of Glycyl-L-glutamine on lymphocyte proliferation has been investigated in cultures derived from human subjects.

Embryonic cells: Mouse preimplantation embryos are cultured in specialized media, such as KSOM-type medium, supplemented with Glycyl-L-glutamine to assess its impact on development. nih.govoup.com

The selection of the cell model is dictated by the research question, whether it's optimizing bioproduction processes, studying immune cell function, or evaluating effects on early development.

Assessment of Cell Viability and Proliferation

A primary goal of supplementing media with Glycyl-L-glutamine is to enhance cell growth and survival. Methodologies to assess these parameters are therefore central to in vitro studies.

Cell Counting and Viability Staining: Basic methods involve using a hemocytometer with viability dyes like trypan blue to distinguish between live and dead cells.

Metabolic Assays: Colorimetric assays such as the CCK-8 (Cell Counting Kit-8) are used to measure cell viability based on metabolic activity.

Proliferation Assays: DNA synthesis rate, a direct measure of proliferation, is quantified using techniques like EdU (5-ethynyl-2'-deoxyuridine) staining followed by fluorescence microscopy or flow cytometry.

Developmental Endpoint Analysis: In embryology, proliferation is assessed by counting the number of cells in specific lineages. For instance, in blastocysts, the number of inner cell mass (ICM) and trophectoderm (TE) cells are determined, often after differential staining. Studies have shown that replacing L-glutamine with Glycyl-L-glutamine in culture media can significantly increase the number of ICM and TE cells that develop in mouse embryos. nih.gov It has also been observed to reduce the number of pyknotic and fragmented nuclei, indicating improved blastocyst quality. oup.comresearchgate.net

The following table summarizes findings from a comparative study on mouse embryo development:

Table 1: Effect of Glycyl-L-glutamine on Mouse Embryo Cell Numbers

| Supplement in KSOMgAA Medium | Inner Cell Mass (ICM) Cells (Mean) | Trophectoderm (TE) Cells (Mean) | Ratio of ICM to TE Cells | Reference |

|---|---|---|---|---|

| L-glutamine | ~20 | ~65 | ~0.31 | researchgate.net |

| Glycyl-L-glutamine | ~28 | ~75 | ~0.37 | researchgate.net |

Enzymatic Activity Assays

To understand how Glycyl-L-glutamine is metabolized and its downstream effects, researchers perform various enzymatic activity assays. The dipeptide must be cleaved by peptidases to release glycine (B1666218) and L-glutamine.

Hydrolase Activity: In vitro incubation of Glycyl-L-glutamine with plasma or cell homogenates is performed to measure the rate of its hydrolysis. The disappearance of the dipeptide and the appearance of its constituent amino acids are quantified, often using High-Performance Liquid Chromatography (HPLC). Studies have shown that while plasma hydrolases can cleave Glycyl-L-glutamine, the rate is significantly slower compared to L-alanyl-L-glutamine, suggesting that metabolism primarily occurs via cell-membrane-bound hydrolases. nih.gov

Specific Enzyme Assays: Research has also explored the effect of Glycyl-L-glutamine on the activity of other enzymes. In one study, normal and denervated cat superior cervical ganglia were cultured with the dipeptide. pnas.org The molecular forms of acetylcholinesterase (AcChoEase) and butyrylcholinesterase (BtChoEase) were then analyzed by sucrose (B13894) gradient sedimentation to determine if the dipeptide could maintain the levels of these enzymes, which typically decrease after denervation. pnas.org

Molecular Biology Techniques (e.g., gene expression)

Molecular biology techniques are employed to investigate how Glycyl-L-glutamine influences cellular function at the genetic level. These methods can reveal changes in the expression of genes involved in transport, metabolism, and cell signaling.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to detect and quantify the messenger RNA (mRNA) levels of specific genes. For example, RT-PCR with primers derived from the known sequence of the peptide transporter PepT1 has been used to identify a PepT1-like transporter in pig intestinal mRNA preparations, providing evidence for the mechanism by which Glycyl-L-glutamine is absorbed. harvardapparatus.com

RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive analysis of the entire transcriptome (the full range of mRNAs). While direct RNA-Seq studies on Glycyl-L-glutamine are emerging, research on glutamine peptides shows they can regulate the gene expression of proteins involved in intestinal barrier function (e.g., claudins) and inflammatory signaling pathways, such as the NF-κB pathway. mdpi.com These studies provide a framework for investigating the specific effects of Glycyl-L-glutamine.

Electrophysiological Measurements (e.g., solid supported membrane-based electrophysiology for transporters)

The transport of Glycyl-L-glutamine into cells is often mediated by proton-coupled peptide transporters like PepT1 and PepT2. fu-berlin.denih.gov Since this co-transport involves the movement of a proton (H+), it is an electrogenic process, meaning it generates an electrical current that can be measured.

Solid Supported Membrane (SSM)-Based Electrophysiology: This is a powerful technique for studying the activity of transporters. Membrane vesicles containing the transporter of interest (e.g., PepT1 expressed in CHO cells or isolated from intestinal brush borders) are adsorbed onto a synthetic SSM-coated gold sensor. fu-berlin.denih.gov A fast solution exchange system then introduces a substrate like Glycyl-L-glutamine. fu-berlin.de The resulting H+/peptide symport leads to a transient capacitive current that is directly proportional to the transporter's activity. nih.gov This method allows for the determination of key kinetic parameters. fu-berlin.deresearchgate.net

Two-Electrode Voltage Clamp (TEVC): This classical electrophysiological technique is widely used for characterizing transporters expressed in Xenopus laevis oocytes. nih.govnih.gov The oocyte is a large, robust cell that can be injected with cRNA encoding the transporter. Two electrodes are inserted into the oocyte to clamp the membrane potential at a set voltage and record the substrate-induced currents. This method has been used to characterize the affinity of zebrafish PepT2 for Glycyl-L-glutamine. nih.gov

The data below illustrates typical kinetic parameters obtained from such studies for peptide transporters.

Table 2: Kinetic and Inhibition Parameters for Peptide Transporters

| Transporter | Substrate/Inhibitor | Parameter | Value | Method | Reference |

|---|---|---|---|---|---|

| hPepT1 | Glycylglycine | KM | 1.64 mM (at pH 6.0) | SSM-based Electrophysiology | fu-berlin.de |

| hPepT1 | Glycylglycine | KM | 50.07 mM (at pH 8.0) | SSM-based Electrophysiology | fu-berlin.de |

| Zebrafish PEPT2 | Glycyl-L-glutamine | K0.5 | ~18 µM (at pH 7.5) | TEVC in Xenopus Oocytes | nih.gov |

| PepT1 | Lys[Z(NO2)]-Val | IC50 | Determined via competitive assay | SSM-based Electrophysiology | nih.govresearchgate.net |

In vivo Studies

In vivo studies are critical for understanding the physiological effects, metabolism, and therapeutic potential of this compound in a whole-organism context. These studies are typically conducted in animal models.

Methodologies include:

Pharmacokinetic Analysis: Healthy human volunteers or animal models receive intravenous bolus injections of Glycyl-L-glutamine. nih.gov Blood samples are then drawn at timed intervals to determine the dipeptide's clearance rate, half-life, and the resulting concentrations of the constituent amino acids, glycine and glutamine. nih.gov This helps to understand how quickly the dipeptide is hydrolyzed and utilized by the body. nih.gov

Surgical and Denervation Models: To study neurotrophic effects, models such as the preganglionically denervated superior cervical ganglion in the cat are used. pnas.org Following surgery, the ganglia are treated with the dipeptide to assess its ability to maintain the levels of key enzymes like acetylcholinesterase, mimicking the effect of endogenous trophic factors. pnas.org

Ischemia-Reperfusion Models: The cardioprotective effects of Glycyl-L-glutamine are investigated using isolated and perfused rat heart models. glpbio.comresearchgate.net Hearts are subjected to a period of ischemia (lack of blood flow) followed by reperfusion. The functional recovery of the heart (e.g., rate pressure product) and markers of cell damage (e.g., lactate dehydrogenase release) are measured in treated versus control groups. researchgate.net

Behavioral Models: The influence of Glycyl-L-glutamine and its cyclized form on the central nervous system is assessed using behavioral models in rats. nih.gov For example, to study effects on substance dependence, researchers use the conditioned place preference test and monitor withdrawal symptoms in morphine-conditioned rats. glpbio.com Effects on alcohol consumption are studied in high-drinking (P) and normal (Sprague-Dawley) rat strains. nih.gov

Gastrointestinal and Nutritional Models: The effects of dietary supplementation with Glycyl-L-glutamine on gut health are studied in models of weaning stress, such as in post-weaned piglets. frontiersin.orgmdpi.com Researchers analyze changes in intestinal morphology (e.g., villus height), intestinal barrier function, and the composition of the gut microbiota through 16S rRNA gene sequencing. frontiersin.org

Embryo Transfer Models: Following in vitro culture in media supplemented with Glycyl-L-glutamine, mouse embryos are transferred to surrogate mothers. nih.govoup.com The subsequent implantation rates, fetal development, and fetal body weight are then compared to controls to ensure the dipeptide does not have adverse effects on post-implantation viability. nih.govresearchgate.net

Animal Models

A variety of animal models have been instrumental in investigating the in vivo effects of glycyl-L-glutamine. The choice of model is often dictated by the physiological system under investigation, with rodents, piglets, and cats being prominently used.

Rodents (Rats and Mice): Rats are frequently used in neurological and cardiovascular research involving glycyl-L-glutamine. Studies have utilized rat models to demonstrate the dipeptide's ability to inhibit morphine-induced respiratory depression and behaviors associated with addiction, such as conditioned place preference. caymanchem.com In the context of cardiovascular health, isolated rat hearts have been used in models of ischemia-reperfusion injury to show that glycyl-L-glutamine can decrease reperfusion damage. caymanchem.com Furthermore, developing rats have been used to explore the effects of its constituent amino acid, L-glutamine, on anxiety-like behavior and brain excitability. nih.gov Mouse models have been valuable in immunological and developmental studies, where supplementation with glycyl-L-glutamine in mice on total parenteral nutrition was shown to maintain lymphocyte counts.

Piglets: Piglets, particularly weanling piglets, serve as a significant model for gastrointestinal and immunological research. Their gastrointestinal system shares considerable similarity with that of humans. nih.gov Research has involved challenging piglets with lipopolysaccharide (LPS) to induce an inflammatory response, finding that supplementation with the dipeptide improved growth performance and reduced levels of the inflammatory cytokine IL-1β. The pig is considered a powerful model for studying intestinal ischemia/reperfusion injury due to having low levels of the enzyme xanthine (B1682287) oxidase, similar to humans. nih.gov

Cats: The cat has been a specific and crucial model for neurotrophic research. Studies have used cats with preganglionic denervation of the superior cervical ganglion (SCG) to investigate the neurotrophic effects of glycyl-L-glutamine. nih.govnih.govnih.gov This model allows for the direct study of the compound's ability to maintain levels of key enzymes within the ganglion.

Table 1: Animal Models in Glycyl-L-glutamine Research

| Animal Model | Research Area | Specific Application Examples |

|---|---|---|

| Rodents (Rats, Mice) | Neurology, Cardiovascular, Immunology, Development | Investigating effects on morphine-induced respiratory depression and addiction; Assessing protection against cardiac ischemia-reperfusion injury; Studying anxiety-like behavior; Evaluating maintenance of lymphocyte counts. caymanchem.comnih.gov |

| Piglets | Gastroenterology, Immunology | Studying effects on growth and immune response (IL-1β levels) in LPS-challenged models; Modeling intestinal ischemia/reperfusion injury. nih.gov |

| Cats | Neurology (Neurotrophic Factors) | Assessing the maintenance of acetylcholinesterase and butyrylcholinesterase in the denervated superior cervical ganglion. nih.govnih.govnih.gov |

Administration Routes

The method of administration of glycyl-L-glutamine in research is critical for targeting specific systems and understanding its bioavailability and metabolism.

Intravenous (IV): As a component of parenteral nutrition solutions, intravenous administration is a common route in clinical and research settings. drugbank.comgoogle.com This route ensures direct entry into the systemic circulation, bypassing gastrointestinal absorption.

Intracarotid: This highly specific route has been used in feline models to study the direct neurotrophic effects of glycyl-L-glutamine on the brain and associated ganglia. nih.govnih.gov By infusing the compound directly into the carotid artery, researchers can achieve a high local concentration in the tissues supplied by the artery, though studies have noted that a metabolite formed in the blood may be the active agent on remote tissues. nih.govnih.gov

Oral: Oral administration, often via gavage, is used to investigate the effects of the dipeptide following gastrointestinal absorption. nih.gov This route is relevant for studying its potential as a nutritional supplement and its impact on gut health and systemic physiology after first-pass metabolism.

Physiological Response Monitoring

To quantify the effects of glycyl-L-glutamine, researchers monitor a variety of physiological parameters, with a significant focus on the cardiovascular and respiratory systems.